molecular formula C23H22N6O2S2 B14995181 3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B14995181
M. Wt: 478.6 g/mol
InChI Key: OKGWMXKBXVSSHD-UHFFFAOYSA-N
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Description

3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with a unique structure that includes a triazole ring, a thiazole ring, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazole and thiazole rings, followed by the introduction of the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for extensive research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N-[4-(2,4-dihydroxy-3-methylphenyl)-2-thiazolyl]-2-methyl-
  • N-(3-Chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea

Uniqueness

3-Methyl-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H22N6O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

3-methyl-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H22N6O2S2/c1-15-5-3-7-17(11-15)21(31)25-13-19-27-28-23(29(19)18-8-4-6-16(2)12-18)33-14-20(30)26-22-24-9-10-32-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30)

InChI Key

OKGWMXKBXVSSHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NC=CS4

Origin of Product

United States

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